molecular formula C10H12FNO B12048367 3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL

3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL

Cat. No.: B12048367
M. Wt: 181.21 g/mol
InChI Key: ARNMVXDEMUCVNO-UHFFFAOYSA-N
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Description

3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of an amino group, a fluorophenyl group, and a cyclobutanol ring. It is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL typically involves the reaction of 4-fluorophenylcyclobutanone with ammonia or an amine under specific conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-fluorophenylcyclobutanone, while reduction could produce different amines or alcohols.

Scientific Research Applications

3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The amino group and fluorophenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where fluorine’s unique characteristics are desired .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-amino-3-(4-fluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10/h1-4,9,13H,5-6,12H2

InChI Key

ARNMVXDEMUCVNO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)F)N)O

Origin of Product

United States

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